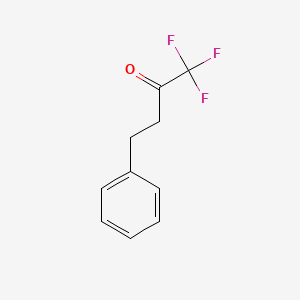

1,1,1-Trifluoro-4-phenylbutan-2-one

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,1,1-trifluoro-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQSAEOXFNDKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235674 | |

| Record name | 1,1,1-Trifluoro-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86571-26-8 | |

| Record name | 1,1,1-Trifluoro-4-phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86571-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-4-phenylbutan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086571268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trifluoro-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-4-phenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Ketones and Trifluoromethylated Compounds in Synthetic Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. cas.cnsapub.org Fluorinated ketones and trifluoromethylated compounds are of particular interest in synthetic chemistry due to the profound effects of the trifluoromethyl (-CF3) group. wikipedia.orgmdpi.com

The -CF3 group is highly electronegative, comparable to that of chlorine, which can significantly influence the acidity of nearby functional groups. wikipedia.org This electronic effect makes trifluoromethyl-substituted compounds, such as trifluoroacetic acid, strong acids. wikipedia.org Furthermore, the trifluoromethyl group is known for its high metabolic stability, often used as a bioisostere for chlorine or methyl groups in drug design to enhance properties like solubility, lipophilicity, and pharmacokinetic profiles. mdpi.comwikipedia.org This stability stems from the strength of the carbon-fluorine bond.

In synthetic chemistry, fluorinated ketones are valuable intermediates and building blocks for creating more complex molecules, including fluorinated heterocycles and other bioactive compounds. cas.cn They serve as precursors in various chemical reactions, and their unique reactivity is a subject of ongoing study. scispace.comacs.org The development of efficient methods for synthesizing fluorinated ketones is a significant area of research, as traditional methods can be complex and inefficient. cas.cn

Overview of Current Research Trajectories Involving 1,1,1 Trifluoro 4 Phenylbutan 2 One

Established Methodologies for the Preparation of this compound

The synthesis of this compound, a trifluoromethyl ketone, has traditionally relied on several robust and well-documented chemical reactions. ontosight.ai These methods form the foundation of its laboratory-scale preparation.

One of the most common approaches is the Claisen condensation . This reaction involves the base-catalyzed reaction between an ester and another carbonyl compound to form a β-dicarbonyl compound. In the context of this compound, this would typically involve the reaction of an ethyl or methyl ester of 3-phenylpropanoic acid with a trifluoroacetylating agent like ethyl trifluoroacetate (B77799) in the presence of a strong base such as sodium ethoxide. A similar, well-documented synthesis involves reacting a substituted acetophenone (B1666503) with ethyl trifluoroacetate to produce a trifluoromethyl β-diketone, highlighting the utility of this approach. researchgate.net

Another cornerstone of organic synthesis applicable here is the Friedel-Crafts acylation . This reaction can form carbon-carbon bonds by acylating an aromatic ring. A plausible route involves the acylation of benzene (B151609) with 4,4,4-trifluoro-3-oxobutanoyl chloride, which can be prepared from the corresponding butanoic acid. google.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. google.com

The Reformatsky reaction offers an alternative pathway. byjus.comlibretexts.org This reaction employs an organozinc reagent formed from an α-haloester and zinc metal. byjus.comlibretexts.org Specifically, the reaction of a phenyl-containing aldehyde (e.g., 3-phenylpropanal) with an α-halo trifluoromethyl ester in the presence of zinc would yield a β-hydroxy ester, which could then be oxidized to the target ketone. Advances on this classic reaction, such as the Reformatsky-Honda reaction, have been specifically applied to the α-trifluoromethylation of ketones. orgsyn.org

| Methodology | Key Reagents | General Principle |

|---|---|---|

| Claisen Condensation | Phenylpropanoic acid ester, Ethyl trifluoroacetate, Strong base (e.g., NaOEt) | Base-catalyzed condensation of an ester with a trifluoroacetylating agent to form a β-keto ester, followed by hydrolysis and decarboxylation. researchgate.net |

| Friedel-Crafts Acylation | Benzene, Trifluoroacylated acyl halide, Lewis acid (e.g., AlCl₃) | Lewis acid-catalyzed electrophilic aromatic substitution to attach the trifluoro-butanoyl group to a benzene ring. google.comgoogle.com |

| Reformatsky Reaction | 3-Phenylpropanal, Ethyl bromotrifluoroacetate, Zinc metal | Formation of an organozinc enolate which adds to an aldehyde, followed by oxidation to yield the ketone. byjus.comlibretexts.org |

Exploration of Novel Synthetic Routes

Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing trifluoromethyl ketones. These novel routes often employ advanced catalytic systems.

A significant development is the direct trifluoromethylation of esters using fluoroform (HCF₃) . nih.gov Fluoroform is an inexpensive byproduct of industrial fluoropolymer production, making it an attractive CF₃ source. nih.gov This method uses a combination of fluoroform and a strong base like potassium hexamethyldisilazide (KHMDS) in a specific solvent system to convert various esters into their corresponding trifluoromethyl ketones in good yields. nih.gov The reaction proceeds effectively at moderately low temperatures, offering a straightforward process for this transformation. nih.gov

Another innovative approach is the reductive α-trifluoromethylation of α,β-unsaturated ketones . orgsyn.org This breakthrough reaction utilizes a rhodium catalyst in conjunction with diethylzinc (B1219324) to introduce a trifluoromethyl group at the α-position of a ketone. orgsyn.org For the synthesis of this compound, this would involve starting with (E)-4-phenylbut-3-en-2-one. This method is notable for its high efficiency and selectivity. orgsyn.org

For applications requiring enantiomerically pure compounds, palladium-catalyzed asymmetric allylation represents a state-of-the-art technique. nih.gov This method allows for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones with high enantioselectivity under mild conditions. nih.gov While producing a slightly different class of diketones, the underlying principle of creating a chiral center adjacent to the trifluoromethyl group is a major advancement for pharmaceutical and materials science applications. nih.gov

| Starting Ester | Product | Yield (%) |

|---|---|---|

| Methyl benzoate | 2,2,2-Trifluoro-1-phenylethan-1-one | 85 |

| Methyl 4-methoxybenzoate | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one | 92 |

| Methyl 3-chlorobenzoate | 1-(3-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 82 |

| Methyl adamantane-1-carboxylate | 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-one | 62 |

| Methyl cinnamate | (E)-4,4,4-Trifluoro-1-phenylbut-1-en-3-one | 50 |

Efficiency and Scalability Considerations in this compound Synthesis

The transition from laboratory synthesis to industrial production requires careful consideration of efficiency, cost, safety, and scalability. The choice of synthetic route has profound implications for these factors.

Traditional methods like the Friedel-Crafts acylation often require stoichiometric amounts of Lewis acids, which can generate significant waste and complicate purification. The Reformatsky reaction uses metallic zinc, and its activation and disposal also present challenges for large-scale operations. byjus.com

Modern catalytic methods offer significant advantages. The use of fluoroform as a CF₃ source is highly economical, though it requires specialized equipment to handle a gaseous reagent at low temperatures. nih.gov Catalytic methods, such as the rhodium-catalyzed reductive α-trifluoromethylation, are highly efficient in terms of atom economy but may rely on expensive and air-sensitive precious metal catalysts, making catalyst recovery and recycling a critical economic factor. orgsyn.org

A major leap in scalability and efficiency comes from the adoption of continuous flow chemistry . A telescoped flow system, using micropacked bed reactors, was successfully employed for the synthesis of 4-phenylbutan-2-one, the non-fluorinated analogue of the target compound. researchgate.net This approach demonstrated a dramatic increase in yield compared to traditional batch processing. researchgate.net By connecting multiple reactors in series, each optimized for a specific reaction step (e.g., oxidation, C-C coupling, reduction), the system allows for precise control over reaction conditions, enhances safety, and significantly intensifies the process. researchgate.net Applying these principles to the synthesis of this compound could overcome many of the limitations of batch synthesis, offering a viable path to large-scale, efficient production.

| Parameter | Batch Cascade | Telescoped Flow System |

|---|---|---|

| Starting Material | Benzyl alcohol | Benzyl alcohol |

| Key Steps | Oxidation, C-C Coupling, Reduction | Oxidation, C-C Coupling, Reduction |

| Yield | 8% | 56% |

| Key Advantage of Flow | N/A | Separation of incompatible reactions, optimization of individual steps, process intensification. researchgate.net |

Reactions Involving the Trifluoromethyl Ketone Moiety

The trifluoromethyl group (CF3) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. youtube.com This property profoundly impacts the reactivity of the carbonyl group in α-trifluoromethyl ketones, making them versatile substrates in organic synthesis. sioc-journal.cn The electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles. acs.org

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime candidate for nucleophilic addition reactions. Unlike simple ketones such as acetophenone, which may require forcing conditions, trifluoromethyl ketones readily react with a variety of nucleophiles. acs.org

Amines, which are common nucleophiles, react with ketones to form imines or enamines. wikipedia.org In the case of this compound, the reaction with primary amines would be expected to proceed readily to form the corresponding trifluoromethyl-substituted imine. The reaction is driven by the high electrophilicity of the carbonyl carbon and the ability to eliminate water.

Another notable reaction is the Wittig-type reaction with phosphines. For instance, aryl trifluoromethyl ketones have been shown to react with tri-n-butylphosphine to yield olefins, a reaction not observed with less reactive ketones like acetophenone under similar conditions. acs.org This highlights the significantly increased reactivity imparted by the trifluoromethyl group. The reaction proceeds through a nucleophilic attack of the phosphine (B1218219) on the carbonyl carbon, followed by a series of steps culminating in the formation of an alkene. The assignment of cis or trans geometry for the resulting isomers can be determined by the magnitude of their JH,CF3 coupling constants in NMR spectroscopy. acs.org

Below is a table summarizing expected nucleophilic addition reactions with this compound based on the reactivity of similar trifluoromethyl ketones.

| Nucleophile | Reagent Example | Expected Product Type | Reactivity Note |

| Amine | Primary Amine (R-NH2) | Trifluoromethyl-substituted Imine | Enhanced reactivity compared to non-fluorinated ketones. acs.orgwikipedia.org |

| Phosphine | Tri-n-butylphosphine | Disubstituted Alkene | Facile reaction due to the electron-withdrawing CF3 group. acs.org |

| Organometallic | Grignard Reagent (R-MgX) | Tertiary Alcohol | Standard addition reaction, likely proceeds readily. |

| Hydride | Sodium Borohydride (B1222165) (NaBH4) | Secondary Alcohol | Reduction of the ketone to the corresponding alcohol. |

Superacids, such as mixtures of a strong Brønsted acid and a Lewis acid (e.g., HF-SbF5), are exceptionally strong proton donors capable of protonating even very weak bases. rushim.ruacs.org The study of trifluoromethyl ketones in these media provides insight into the formation and reactivity of highly electrophilic cationic intermediates.

While ketones are generally considered weak bases, the presence of an electron-withdrawing trifluoromethyl group further reduces the basicity of the carbonyl oxygen. However, superacid systems are potent enough to overcome this deactivation and protonate the carbonyl group. rushim.ru The protonation of a trifluoromethyl ketone like this compound in a superacid medium would lead to the formation of a resonance-stabilized hydroxycarbocation (an O-protonated ketone).

The stability and structure of these carbocationic intermediates can be studied using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) at low temperatures. rushim.ru The significant downfield shift of proton and carbon signals in the NMR spectrum upon dissolution in a superacid provides evidence for the formation of the cationic species.

The O-protonated species generated in superacid is a superelectrophile. acs.org This enhanced electrophilicity allows it to react with extremely weak nucleophiles, such as saturated hydrocarbons, or to undergo rearrangements and fragmentations that are not observed under normal acidic conditions.

In some cases, depending on the structure of the ketone and the nature of the superacid system, further protonation can occur at a carbon atom, leading to the formation of a dication. For an enone system derived from a CF3-ketone, protonation can occur at both the carbonyl oxygen and the β-carbon of the double bond, generating a highly reactive O,C-diprotonated species. These dications are powerful electrophilic reagents capable of initiating polymerization or engaging in complex rearrangements. The chemical robustness of the superacid's counteranion is crucial for the stability and observation of these superelectrophilic intermediates. acs.org

Electrophilic Activation and Superacid Chemistry of Related CF3-Ketones and Enones

Cycloaddition Reactions Involving this compound Precursors

Cycloaddition reactions are powerful tools for constructing cyclic molecules. wikipedia.org While this compound itself is not a typical substrate for cycloadditions, its structural motifs can be assembled using cycloaddition strategies involving suitable precursors.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a widely used reaction to form five-membered heterocyclic rings. nih.govnih.gov A plausible synthetic route to trifluoromethyl-substituted pyrazoles, which are structurally related to precursors of β-amino ketones, involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

Specifically, 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) can serve as a trifluoromethyl-containing 1,3-dipole. Its reaction with alkenes, such as styryl derivatives, provides a direct pathway to trifluoromethyl-substituted pyrazolines. nih.gov These pyrazolines can then be isomerized and oxidized in a one-pot sequence to yield the corresponding 5-aryl-3-trifluoromethylpyrazoles. nih.gov This strategy offers a metal-free and operationally simple method to access these important building blocks under mild conditions.

A hypothetical pathway utilizing this chemistry to access a precursor for this compound is outlined below:

| Reaction Step | Reactants | Intermediate/Product | Significance |

| 1. [3+2] Cycloaddition | 2,2,2-Trifluorodiazoethane + Styrene | 5-Phenyl-3-trifluoromethyl-pyrazoline | Forms the core five-membered ring with the required substitution pattern. nih.gov |

| 2. Isomerization/Oxidation | 5-Phenyl-3-trifluoromethyl-pyrazoline | 5-Phenyl-3-trifluoromethyl-pyrazole | Creates a stable aromatic pyrazole (B372694). nih.gov |

| 3. Ring Opening/Reduction | 5-Phenyl-3-trifluoromethyl-pyrazole | Precursor to this compound | Transformation to the target acyclic ketone structure. |

This synthetic approach demonstrates how cycloaddition chemistry can be strategically employed to construct the carbon skeleton and introduce the key trifluoromethyl group found in this compound.

Uncommon Cycloaddition and Subsequent Cascade Reactions

While classical cycloaddition reactions are well-documented, this compound and its derivatives can participate in uncommon cycloaddition pathways, often leading to complex molecular architectures through subsequent cascade reactions. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a potent dienophile or dipolarophile in reactions where this reactivity is not typically observed.

For instance, derivatives of this compound can undergo hetero-Diels-Alder reactions with electron-rich dienes. In these [4+2] cycloadditions, the trifluoromethyl-activated carbonyl group can act as the dienophile, leading to the formation of dihydropyran rings. This reactivity is particularly notable as simple ketones are generally poor dienophiles.

Furthermore, these initial cycloaddition events can trigger cascade reactions, where the initial cycloadduct undergoes a series of intramolecular transformations to yield intricate polycyclic systems. Research in this area has demonstrated that the careful selection of substrates and reaction conditions can direct the reaction pathway towards the formation of highly functionalized and stereochemically complex products.

| Reactants | Reaction Type | Product | Key Features |

| This compound derivative, Electron-rich diene | Hetero-Diels-Alder | Dihydropyran derivative | CF3 group activates the carbonyl for cycloaddition. |

| Trifluoromethylated ketone, Unsaturated partner | [3+2] Cycloaddition | Five-membered heterocycle | Formation of heterocyclic rings containing the CF3-substituted carbon. |

| Intramolecular diene and trifluoromethyl ketone moieties | Intramolecular [4+2] Cycloaddition | Fused bicyclic system | Leads to rapid construction of molecular complexity. |

Conjugate Additions to α,β-Unsaturated Analogs (CF3-Enones) Related to this compound

The α,β-unsaturated analogs of this compound, often referred to as trifluoromethyl enones, are powerful Michael acceptors. The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the β-carbon, making these compounds highly susceptible to conjugate addition reactions with a wide range of nucleophiles.

Asymmetric Conjugate Additions to Trifluoromethyl Enones

The development of asymmetric conjugate addition reactions to trifluoromethyl enones has been a significant area of research, as it provides a direct route to chiral molecules containing a trifluoromethyl group. These chiral building blocks are of high value in medicinal chemistry and materials science. A variety of chiral nucleophiles, auxiliaries, and catalysts have been employed to achieve high levels of stereocontrol in these reactions. The steric and electronic properties of the trifluoromethyl group play a crucial role in the stereochemical outcome of these additions.

Catalytic Approaches in Enantioselective Conjugate Additions

Catalytic enantioselective conjugate additions to trifluoromethyl enones represent a more atom-economical and elegant approach to the synthesis of chiral trifluoromethylated compounds. Both organocatalysis and metal-based catalysis have been successfully applied. Chiral amines, thioureas, and phase-transfer catalysts have been shown to effectively catalyze the addition of various nucleophiles, including malonates, thiols, and nitroalkanes, to trifluoromethyl enones with high enantioselectivities. Similarly, chiral metal complexes, for instance, those based on copper or rhodium, have demonstrated remarkable efficiency in promoting these asymmetric transformations.

| Nucleophile | Catalyst Type | Trifluoromethyl Enone Substrate | Yield (%) | Enantiomeric Excess (%) |

| Dimethyl malonate | Chiral Thiourea | (E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-one | 95 | 92 |

| Thiophenol | Chiral Amine | (E)-4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one | 98 | 96 |

| Nitromethane | Chiral Phase-Transfer Catalyst | (E)-4-(Naphthalen-2-yl)-1,1,1-trifluorobut-3-en-2-one | 89 | 90 |

| 1,3-Dicarbonyl compound | Chiral Copper Complex | (E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-one | 92 | 98 |

Rearrangement Reactions and Fragmentation Pathways of this compound Derivatives

The derivatives of this compound can undergo a variety of rearrangement reactions, often driven by the electronic influence of the trifluoromethyl group. These rearrangements can lead to the formation of structurally diverse products.

One notable rearrangement is the Favorskii rearrangement of α-halo derivatives of trifluoromethyl ketones. This reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to yield a carboxylic acid derivative with a rearranged carbon skeleton. The presence of the trifluoromethyl group can influence the regioselectivity of the ring-opening step.

Another important transformation is the Baeyer-Villiger oxidation, where the trifluoromethyl ketone is converted to an ester. The migratory aptitude of the groups attached to the carbonyl carbon is a key factor in determining the product of this oxidation. The trifluoromethyl group itself is generally a poor migrating group.

The fragmentation pathways of this compound derivatives, particularly under mass spectrometric conditions, are also of significant interest for structural elucidation. Common fragmentation patterns involve the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of a stable acylium ion and the loss of the trifluoromethyl radical. McLafferty rearrangements are also frequently observed if a gamma-hydrogen is available.

| Reaction Type | Starting Material | Key Intermediate/Process | Product Type |

| Favorskii Rearrangement | α-Halo-1,1,1-trifluoro-4-phenylbutan-2-one | Cyclopropanone intermediate | Rearranged carboxylic acid derivative |

| Baeyer-Villiger Oxidation | This compound derivative | Migration of a group to an oxygen atom | Ester |

| Mass Spectrometric Fragmentation | This compound derivative | Alpha-cleavage | Acylium ion and trifluoromethyl radical |

| Mass Spectrometric Fragmentation | This compound derivative with γ-hydrogen | McLafferty Rearrangement | Enol radical cation and a neutral alkene |

Applications of 1,1,1 Trifluoro 4 Phenylbutan 2 One in Advanced Organic Synthesis

Role as a Key Trifluoromethylated Building Block for Complex Molecules

1,1,1-Trifluoro-4-phenylbutan-2-one is a valuable trifluoromethylated building block in organic synthesis due to the presence of both a reactive ketone and a stable trifluoromethyl group. This combination allows for its incorporation into a wide range of molecular scaffolds, thereby introducing the desirable properties associated with the CF3 group. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it susceptible to a variety of nucleophilic attacks and condensation reactions. This reactivity is harnessed to construct more complex molecules with tailored properties.

The utility of fluorinated building blocks like this compound is well-established in medicinal and agrochemical research. The introduction of a trifluoromethyl group can lead to enhanced thermal stability and lipophilicity, which are crucial parameters for the efficacy and delivery of active compounds.

Synthesis of Fluorinated Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the incorporation of fluorine into these structures often leads to enhanced biological activity. rsc.org this compound, as a 1,3-dicarbonyl equivalent, is an excellent precursor for the synthesis of various fluorinated heterocycles.

The synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, can be readily achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. matilda.science In this context, this compound can react with various hydrazines to yield trifluoromethyl-substituted pyrazole (B372694) derivatives.

The reaction proceeds via a cyclocondensation mechanism. The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. Due to the differential reactivity of the two carbonyl groups in this compound, the reaction can potentially lead to the formation of two regioisomers. However, the reaction conditions can often be tuned to favor the formation of a single isomer. For instance, the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines in an acidic medium at ambient temperature has been shown to proceed with good yields and regioselectivity. nih.gov

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Hydrazine | 5-benzyl-3-(trifluoromethyl)-1H-pyrazole |

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities. nih.gov A common and effective method for the synthesis of this scaffold involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. acs.org

This compound can be utilized as the β-dicarbonyl component in this reaction. The synthesis involves the reaction of a substituted 5-aminopyrazole with this compound, typically in the presence of an acid catalyst and a suitable solvent. acs.org The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the final pyrazolo[1,5-a]pyrimidine (B1248293) ring system. This method provides a straightforward route to novel trifluoromethyl- and benzyl-substituted pyrazolo[1,5-a]pyrimidines.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | 5-Amino-3-methyl-1H-pyrazole | 2-benzyl-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Construction of Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and related systems are important structural motifs in materials science and medicinal chemistry. This compound can serve as a precursor for the construction of such complex carbocyclic systems through various cyclization strategies.

One of the key applications of trifluoromethylated precursors in the construction of polycyclic systems is the acid-mediated Friedel-Crafts cyclization to form 1-trifluoromethylindanes. nih.gov This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a phenyl-containing substrate bearing a trifluoromethyl group.

While direct cyclization of this compound itself is not a direct route to an indane, its derivatives, such as the corresponding alcohol formed by reduction of the ketone, can undergo this transformation. For instance, the cycloalkylation of trifluoromethylated β-phenyl alcohols can be achieved using strong acids. The reaction proceeds through the protonation of the alcohol, followed by the loss of water to generate a carbocation. This carbocation then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring, followed by deprotonation to yield the 1-trifluoromethylindane ring system.

Transition metal-catalyzed reactions offer powerful and efficient methods for the construction of complex molecular architectures, including polycyclic aromatic hydrocarbons. nih.govresearchgate.net These reactions often proceed with high atom economy and functional group tolerance. While direct examples of transition metal-catalyzed annulation of this compound to form polycyclic aromatic systems are not extensively documented, analogous transformations with other trifluoromethyl ketones suggest its potential in this area.

For instance, an iron(III)-catalyzed carbonyl-olefin metathesis has been developed for the synthesis of polyaromatic hydrocarbons. nih.gov This strategy has been successfully applied to an electron-deficient trifluoromethyl ketone to produce 9-trifluoromethyl phenanthrene, a polycyclic aromatic compound. nih.gov This reaction demonstrates the feasibility of using trifluoromethyl ketones as substrates in transition metal-catalyzed reactions to build complex aromatic systems. The operational simplicity and use of an environmentally benign catalyst make this an attractive approach for the synthesis of functionalized PAHs. nih.gov

Derivatization to Advanced Trifluoromethylated Carbinols and Alcohols

The conversion of trifluoromethyl ketones, such as this compound, into chiral trifluoromethylated carbinols and alcohols is a critical transformation in medicinal and materials chemistry. The resulting chiral alcohols are important synthons for more complex molecules. The stereoselective reduction of the carbonyl group is the most common method to achieve this.

Various asymmetric reduction strategies have been developed for trifluoromethyl ketones. These methods often employ chiral reducing agents or catalysts to control the stereochemical outcome of the reaction. For instance, chiral alkoxy-aluminium and -magnesium halides derived from chiral alcohols like bornan-2-ols and p-menthan-3-ol have been shown to be highly stereoselective in the reduction of phenyl trifluoromethyl ketone, yielding the corresponding alcohol with high enantiomeric excess rsc.org. It is anticipated that this compound would undergo similar reductions to produce chiral 1,1,1-trifluoro-4-phenylbutan-2-ol. The stereochemical course of the reduction is influenced by the nature of the chiral ligand.

Another powerful approach is the use of biocatalysts. Actively fermenting yeast has been successfully used to reduce various trifluoromethyl ketones to their corresponding (R)-alcohols in good chemical and high optical yields rsc.org. The enzymatic systems within the yeast provide a chiral environment for the reduction, leading to high enantioselectivity. Furthermore, isolated alcohol dehydrogenases (ADHs) are increasingly used for the asymmetric reduction of prochiral ketones, offering a high degree of stereocontrol researchgate.netresearchgate.net. The reduction of this compound using these biocatalytic methods would be expected to yield enantiomerically enriched 1,1,1-trifluoro-4-phenylbutan-2-ol.

The table below summarizes potential methods for the stereoselective reduction of this compound to the corresponding chiral alcohol.

| Reduction Method | Chiral Source | Expected Product | Potential Advantages |

| Chiral Metal Hydrides | Alkoxy-aluminium/magnesium halides | (R)- or (S)-1,1,1-Trifluoro-4-phenylbutan-2-ol | High stereoselectivity, predictable outcome based on ligand |

| Biocatalysis | Actively fermenting yeast, isolated ADHs | Enantiomerically enriched 1,1,1-Trifluoro-4-phenylbutan-2-ol | High enantioselectivity, mild reaction conditions, environmentally friendly |

| Oxazaborolidine Catalysts | In situ generated from chiral lactam alcohols | Chiral 1,1,1-Trifluoro-4-phenylbutan-2-ol | Catalytic, high enantioselectivity for aromatic trifluoromethyl ketones mdpi.com |

These advanced trifluoromethylated carbinols are valuable intermediates for the synthesis of pharmaceuticals and other biologically active compounds where the stereochemistry of the alcohol is crucial for its function.

Development of Densely Functionalized α-Hydroxy α-Trifluoromethyl Diazenes and Related Functionalized Compounds

A novel and efficient method for the derivatization of trifluoromethyl ketones, including presumably this compound, involves their reaction with formaldehyde (B43269) tert-butyl hydrazone in a diaza-carbonyl-ene reaction rsc.orgus.esrsc.org. This reaction proceeds under solvent-free conditions and is characterized by its speed, cleanliness, and high yields, affording densely functionalized α-hydroxy α-trifluoromethyl diazenes rsc.orgus.esrsc.org.

The reaction of this compound with formaldehyde tert-butyl hydrazone would be expected to yield 3-(tert-butyldiazenyl)-1,1,1-trifluoro-4-phenylbutan-2-ol. The general reaction scheme is depicted below:

Scheme 1: Synthesis of α-Hydroxy α-Trifluoromethyl Diazene (B1210634) from a Trifluoromethyl Ketone

Where R would be the 2-phenylethyl group for this compound.

This reaction is significant as it introduces a diazene functionality, which can be further transformed into other useful chemical groups. The resulting α-hydroxy α-trifluoromethyl diazenes are stable and can be isolated, or they can be used in one-pot procedures for subsequent derivatizations rsc.orgrsc.org.

For example, the diazene can be converted into an α-hydroxy α-trifluoromethyl aldehyde through a subsequent transformation, providing a nucleophilic formylation strategy for trifluoromethyl ketones rsc.orgrsc.org. This two-step, one-pot process avoids the need for protection/deprotection steps and chromatographic purification, making it a highly efficient synthetic route rsc.orgrsc.org.

The following table outlines the potential derivatization of this compound based on this methodology.

| Reactant | Reagent | Product | Significance |

| This compound | Formaldehyde tert-butyl hydrazone | 3-(tert-Butyldiazenyl)-1,1,1-trifluoro-4-phenylbutan-2-ol | Densely functionalized α-hydroxy α-trifluoromethyl diazene |

| 3-(tert-Butyldiazenyl)-1,1,1-trifluoro-4-phenylbutan-2-ol | Acidic workup | 2-Hydroxy-2-(trifluoromethyl)-3-phenylpropanal | Versatile α-hydroxy α-trifluoromethyl aldehyde intermediate |

The development of these densely functionalized α-hydroxy α-trifluoromethyl diazenes and their subsequent conversion to other valuable building blocks opens up new avenues for the synthesis of complex trifluoromethylated molecules with potential applications in various fields of chemistry.

Spectroscopic and Structural Elucidation Studies of 1,1,1 Trifluoro 4 Phenylbutan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,1,1-Trifluoro-4-phenylbutan-2-one. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous confirmation of the molecular framework. The ¹H NMR spectrum is characterized by signals corresponding to the phenyl protons and the two methylene (B1212753) groups of the butanone chain. The methylene group adjacent to the carbonyl (C3) and the one adjacent to the phenyl ring (C4) exhibit distinct chemical shifts and coupling patterns.

The presence of the highly electronegative trifluoromethyl group significantly influences the electronic environment of the molecule. This is most evident in the ¹³C NMR spectrum, where the carbonyl carbon (C2) and the CF₃ carbon show characteristic chemical shifts. The CF₃ carbon signal is split into a quartet due to coupling with the three fluorine atoms.

Beyond basic structural confirmation, NMR serves as a powerful tool for mechanistic probes and for studying weak molecular interactions. nih.gov For derivatives of fluorinated compounds, specialized one- and two-dimensional NMR methodologies can be used to detect and characterize intramolecular hydrogen bonds. nih.gov For instance, the detection of through-space scalar couplings between protons (like an N-H) and a nearby fluorine atom (¹hJNH,F) provides definitive evidence of a hydrogen bonding interaction. escholarship.org The magnitude of this coupling can offer insights into the strength and geometry of the bond. escholarship.org

Furthermore, ¹⁹F NMR is particularly valuable. The chemical shift of the ¹⁹F signal is highly sensitive to its local environment, making it an excellent probe for studying conformational changes or binding events. nih.gov In mechanistic studies, monitoring the changes in ¹⁹F NMR spectra can help track the formation of intermediates and understand the electronic effects of fluorine in reaction pathways. nih.govnih.gov The influence of different solvents on the chemical shifts of protons involved in hydrogen bonding, such as an NH proton in a derivative, can also be used to quantify the strength of these intramolecular interactions. escholarship.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on standard chemical shift prediction and is for illustrative purposes.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.15 - 7.30 | Multiplet |

| -CH₂- (Position 4) | ¹H | ~2.95 | Triplet |

| -CH₂- (Position 3) | ¹H | ~3.20 | Triplet |

| Phenyl Carbons | ¹³C | 126 - 140 | Multiple signals |

| -CH₂- (Position 4) | ¹³C | ~29 | Singlet |

| -CH₂- (Position 3) | ¹³C | ~45 | Singlet |

| Carbonyl (C=O) | ¹³C | ~192 | Quartet (due to ²JCF) |

| -CF₃ | ¹³C | ~116 | Quartet (due to ¹JCF) |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Oligomer Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound. The molecular formula C₁₀H₉F₃O corresponds to a monoisotopic mass of approximately 202.06 Da. nih.gov In high-resolution mass spectrometry (HRMS), this precise mass measurement provides unequivocal confirmation of the compound's identity. nih.gov Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can further aid in structural identification. uni.lu

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For ketones, common fragmentation pathways include alpha-cleavage and the McLafferty rearrangement. youtube.com Alpha-cleavage in this compound would involve the breaking of the bond between the carbonyl carbon and the adjacent methylene carbon (C2-C3) or the carbonyl carbon and the trifluoromethyl carbon (C1-C2). The McLafferty rearrangement, a characteristic fragmentation for ketones with a γ-hydrogen, would involve the transfer of a hydrogen atom from the C4 position to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond. youtube.com The presence and relative abundance of these fragment ions help to piece together the molecular structure.

Beyond single-molecule analysis, MS techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are crucial for the characterization of oligomers. nih.gov In studies of related β-ketolactones, FAB coupled with Fourier transform mass spectrometry (FTMS) has been shown to be a rapid method for obtaining both molecular weight information and structurally relevant fragment ions for various oligomeric sizes. nih.gov This approach is powerful for distinguishing between different potential oligomeric structures, such as macrocycles or catenanes (interlocked rings), based on their distinct fragmentation patterns upon collisionally activated dissociation. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from predicted values. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 203.06783 | 139.0 |

| [M+Na]⁺ | 225.04977 | 146.7 |

| [M-H]⁻ | 201.05327 | 138.6 |

| [M+NH₄]⁺ | 220.09437 | 158.0 |

| [M+K]⁺ | 241.02371 | 144.0 |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is a definitive method for identifying and characterizing intramolecular hydrogen bonds. escholarship.org In derivatives containing hydrogen bond donors (like -OH or -NH₂) and acceptors, the crystal structure can reveal short contact distances between atoms, indicative of such interactions. For example, in a 4-anilino-5-fluoroquinazoline derivative, a weak N-H···F hydrogen bond was confirmed, with an N-H···F distance of about 2.0 Å and an angle of approximately 138°. escholarship.org The presence of fluorine as a weak hydrogen bond acceptor can significantly influence the conformation of the molecule, locking it into a specific arrangement. escholarship.org

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This supramolecular assembly is governed by intermolecular forces, including van der Waals forces, dipole-dipole interactions, and intermolecular hydrogen bonds. Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within the crystal, providing insight into the forces that direct the crystal packing. nih.gov The arrangement of molecules can influence the material's bulk properties, such as its melting point and solubility.

Table 3: Representative Crystallographic Data for Functional Groups in Related Structures Data sourced from derivatives containing similar functional groups. escholarship.orgnih.gov

| Parameter | Structure/Fragment | Typical Value | Source |

|---|---|---|---|

| Bond Length | C-F in a CF₃ group | ~1.355 Å | nih.gov |

| Bond Angle | F-C-F in a CF₃ group | ~103.2° | nih.gov |

| H-Bond Distance | N-H···F | ~2.0 - 2.2 Å | escholarship.org |

Future Research Directions and Emerging Trends for 1,1,1 Trifluoro 4 Phenylbutan 2 One

Development of Novel Stereoselective Transformations Leveraging the Trifluoromethyl Ketone Functionality

The synthesis of chiral molecules containing a trifluoromethyl group is of paramount importance in medicinal chemistry and materials science. The strong electron-withdrawing nature of the trifluoromethyl group in ketones like 1,1,1-trifluoro-4-phenylbutan-2-one activates the carbonyl group for nucleophilic attack and influences the stereochemical outcome of reactions at adjacent positions.

A significant area of research is the development of asymmetric transformations that yield enantioenriched products. For instance, palladium-catalyzed asymmetric allylation has been successfully used to synthesize chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones with good yields and high enantioselectivities. Current time information in Bangalore, IN. This method overcomes the significant challenge of detrifluoroacetylation, a common side reaction with trifluoromethyl ketones. Current time information in Bangalore, IN. Another promising strategy is the nickel-catalyzed asymmetric reductive cross-coupling, which enables the enantioselective synthesis of α-trifluoromethylated ketones from acyl chlorides. acs.org

Organocatalysis also presents a powerful tool for these transformations. Chiral imidazolidinone catalysts, in conjunction with iridium photocatalysts, have been shown to facilitate the α-trifluoromethylation of aldehydes, producing versatile precursors for other enantioenriched building blocks. acs.org Furthermore, highly tunable thiazolium N-heterocyclic carbene (NHC) catalysts are being explored for the enantioselective synthesis of β-trifluoromethylated α-chiral ketones. researchgate.net The development of these stereoselective methods is crucial for building libraries of chiral trifluoromethylated compounds for screening in drug discovery and materials science. Current time information in Bangalore, IN.

Exploration of New Catalytic Systems for Reactions Involving this compound

The reactivity of this compound is highly dependent on the catalytic system employed. A major trend is the move towards more sustainable and efficient catalytic processes, including photoredox and dual catalysis systems, which can operate under mild conditions.

Dual nickel/photoredox catalysis has emerged as a powerful method for the cross-coupling of α-trifluoromethyl alkyl bromides with aldehydes to produce α-trifluoromethyl ketones. osi.lv This system functions under visible light at ambient temperature and avoids the use of strong bases. osi.lv Similarly, photoredox catalysis with reagents like Eosin Y or iridium-based catalysts enables the direct oxidative addition of a CF3 group and water to alkynes, providing a straightforward route to α-trifluoromethyl ketones. acs.orgorganic-chemistry.org

Copper-catalyzed systems are also versatile. They have been used for the trifluoromethylation of silyl (B83357) enol ethers with electrophilic trifluoromethylating agents and in multicomponent reactions that generate β-trifluoromethyl N,N-diacyl-β-amino esters. acs.orgnih.gov Beyond transition metals, organocatalysts like thiazolium carbenes are being developed for specific transformations. researchgate.net A particularly innovative and economical approach involves using fluoroform (HCF3), an industrial byproduct, as the trifluoromethyl source in a system with potassium hexamethyldisilazide (KHMDS) and triglyme (B29127) to convert esters into trifluoromethyl ketones. umich.edu

The table below summarizes some of the novel catalytic systems being explored for reactions involving trifluoromethyl ketones.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Palladium / Chiral Ligand | Asymmetric Allylation | Trifluoromethyl β-diketone, Allyl methyl carbonate | Chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketone | Current time information in Bangalore, IN. |

| Nickel / Photoredox Catalyst | Reductive Cross-Coupling | Aldehyde, α-Trifluoromethyl alkyl bromide | α-Trifluoromethyl ketone | osi.lv |

| Iridium Photocatalyst / Chiral Imidazolidinone | α-Trifluoromethylation | Aldehyde, Perfluoroalkyl halide | α-Trifluoromethyl aldehyde | acs.org |

| Copper(I) | Trifluoromethylation | Silyl enol ether, Togni's reagent | α-Trifluoromethyl ketone | acs.org |

| Thiazolium N-Heterocyclic Carbene (NHC) | Acyl-Trifluoromethylation | Olefin | β-Trifluoromethyl α-chiral ketone | researchgate.net |

| KHMDS / Triglyme | Nucleophilic Trifluoromethylation | Methyl ester, Fluoroform (HCF3) | Trifluoromethyl ketone | umich.edu |

Integration into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of synthetic efficiency, atom economy, and the rapid generation of molecular complexity. frontiersin.orgwikipedia.org Integrating trifluoromethyl ketones like this compound into MCRs is a growing area of research aimed at building complex, fluorinated molecules that are valuable in medicinal chemistry. frontiersin.orgrsc.org

Several classical MCRs are being adapted for use with ketones. The Ugi reaction, which combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide, is a powerful tool for creating peptide-like scaffolds. wikipedia.orgnih.gov While ketones can be less reactive than aldehydes, methods are being developed to facilitate their use, opening pathways to α,α-disubstituted amino acid derivatives. nih.gov Similarly, the Passerini reaction, which reacts a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, is another key MCR where trifluoromethyl ketones can serve as the carbonyl component. wikipedia.orgnih.govnih.gov

The Povarov reaction, a formal [4+2] cycloaddition for synthesizing tetrahydroquinolines, is another MCR that can incorporate ketones. wikipedia.orgresearchgate.net Recent advancements have shown that iodine-mediated Povarov-type reactions can proceed using methyl ketones as substrates to build substituted quinoline (B57606) rings, a common scaffold in pharmaceuticals. organic-chemistry.orgnih.gov The use of trifluoromethyl ketones in these sequences allows for the direct incorporation of a CF3 group into complex heterocyclic systems, a highly desirable feature for drug candidates. rsc.orgrsc.org

The table below outlines key multicomponent reactions where trifluoromethyl ketones are or could be applied.

| Multicomponent Reaction | Reactants | Core Product Structure | Potential Application of CF3-Ketones | Reference |

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Synthesis of complex fluorinated peptide mimetics. | wikipedia.orgnih.govnih.gov |

| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Direct route to fluorinated α-hydroxy carboxamide derivatives. | wikipedia.orgnih.govnih.gov |

| Povarov Reaction | Aromatic Imine (from Aniline + Aldehyde/Ketone), Alkene | Tetrahydroquinoline/Quinoline | Construction of trifluoromethyl-substituted quinoline scaffolds. | wikipedia.orgresearchgate.netorganic-chemistry.org |

| Oxidative Trifluoromethylation | Alkyne, CF3 Source, Water | α-Trifluoromethyl Ketone | Direct, three-component synthesis of trifluoromethyl ketones. | acs.orgorganic-chemistry.org |

Advanced Mechanistic Insights through In-situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions, improving yields, and controlling selectivity. A significant trend in modern organic chemistry is the use of in-situ spectroscopic techniques to monitor reactions in real-time. These methods allow researchers to observe the formation and consumption of reactants, intermediates, and products directly in the reaction vessel, providing a dynamic picture of the reaction pathway.

For complex catalytic cycles, such as those involving this compound, a combination of techniques is often employed. In-situ Infrared (IR) spectroscopy is highly effective for tracking changes in carbonyl-containing species, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on soluble intermediates. rsc.org For reactions involving paramagnetic species, Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy can be invaluable. rsc.org

Recent studies have demonstrated the power of coupling multiple in-situ methods. For example, combining synchrotron X-ray diffraction with Raman spectroscopy and thermography allows for the simultaneous correlation of structural changes, molecular vibrations, and temperature profiles during a reaction. frontiersin.org This multi-faceted approach is crucial for distinguishing between thermal effects and those induced by mechanical forces in mechanochemical reactions, for instance. frontiersin.org Applying these advanced analytical strategies to the transformations of this compound will enable researchers to gain unprecedented mechanistic insights, leading to the rational design of more efficient and selective synthetic protocols.

Q & A

Q. What are the recommended synthetic routes for 1,1,1-Trifluoro-4-phenylbutan-2-one, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves Friedel-Crafts acylation of benzene derivatives with trifluoroacetylating agents. For example, reacting phenylmagnesium bromide with 1,1,1-trifluoroacetone derivatives under anhydrous conditions can yield the target compound. Optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of Grignard reagent to trifluoroacetyl chloride) and using Lewis acids like AlCl₃ to enhance electrophilicity. Reaction monitoring via <sup>19</sup>F NMR can track fluorinated intermediate formation .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Identify proton environments (e.g., ketone carbonyl at δ ~200 ppm in <sup>13</sup>C NMR) and trifluoromethyl signals (δ -60 to -70 ppm in <sup>19</sup>F NMR).

- X-ray crystallography : Use SHELX software for refinement . For example, bond lengths between the trifluoromethyl group and carbonyl carbon typically range from 1.52–1.55 Å, confirming electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

- Benchmark computational models : Compare gas-phase vs. solvated (e.g., PCM for acetone) DFT results using B3LYP/6-311+G(d,p).

- Experimental validation : Perform kinetic studies under controlled conditions (e.g., variable-temperature <sup>19</sup>F NMR) to correlate activation energies with computed transition states .

Q. What experimental designs are effective for probing stereoelectronic effects of the trifluoromethyl group in this compound?

Methodological Answer: Design comparative studies with non-fluorinated analogs:

- Kinetic isotope effects (KIE) : Compare C-H vs. C-D bond cleavage rates in nucleophilic attacks to assess hyperconjugative stabilization.

- X-ray charge density analysis : Map electron distribution around the trifluoromethyl group using high-resolution crystallography (SHELXL refinement) to quantify inductive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。